1,5-dimethyl-1H-indole-2-boronic acid
Description
Properties
CAS No. |
912331-73-8 |
|---|---|
Molecular Formula |
C10H12BNO2 |
Molecular Weight |
189.02 g/mol |
IUPAC Name |
(1,5-dimethylindol-2-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6,13-14H,1-2H3 |
InChI Key |
SMEUSDPYIPMPEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C)C=CC(=C2)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of 1,5-dimethyl-1H-indole-2-boronic acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for 1,5-dimethyl-1H-indole-2-boronic acid, a key building block in synthetic organic chemistry and drug discovery. Indole derivatives are integral to a vast array of biologically active compounds, and the introduction of a boronic acid moiety at the 2-position offers a versatile handle for further chemical modifications, most notably through Suzuki-Miyaura cross-coupling reactions[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering both predictive data interpretation and practical experimental protocols.
Molecular Structure and Significance
1,5-dimethyl-1H-indole-2-boronic acid is an indole derivative featuring methyl groups at the N1 and C5 positions, and a boronic acid group at the C2 position. The strategic placement of these functional groups influences the molecule's reactivity and its utility in the synthesis of complex molecular architectures[1][3]. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
Figure 1. Chemical structure of 1,5-dimethyl-1H-indole-2-boronic acid.
Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,5-dimethyl-1H-indole-2-boronic acid. These predictions are based on established principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules. For 1,5-dimethyl-1H-indole-2-boronic acid, the following proton signals are expected:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.6 | d | 1H | H-4 | The deshielding effect of the adjacent benzene ring and the electron-withdrawing boronic acid group will shift this proton downfield. |
| ~7.1-7.3 | s | 1H | H-6 | This proton is expected to be a singlet due to minimal coupling with neighboring protons. |
| ~6.9-7.1 | d | 1H | H-7 | This proton will be a doublet due to coupling with H-6. |
| ~6.4-6.6 | s | 1H | H-3 | The proton at the C3 position of the indole ring is typically a singlet. |
| ~3.6-3.8 | s | 3H | N-CH₃ | The N-methyl group is expected to be a sharp singlet in this region. |
| ~2.4-2.6 | s | 3H | C-CH₃ | The C5-methyl group will also appear as a singlet. |
| ~4.5-5.5 | br s | 2H | B(OH)₂ | The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is concentration and solvent dependent. |
Experimental Protocols
NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,5-dimethyl-1H-indole-2-boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
IR Data Acquisition
Objective: To identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Electrospray ionization (ESI) is a common technique for boronic acids[4].
-
Parameters (Positive Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
Mass Range: m/z 50-500.
-
In-depth Spectroscopic Analysis
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140-145 | C-2 | The carbon attached to the boron atom will be significantly downfield. |
| ~135-140 | C-7a | Quaternary carbon of the indole ring. |
| ~130-135 | C-5 | The carbon bearing the methyl group. |
| ~125-130 | C-3a | Another quaternary carbon of the indole ring. |
| ~120-125 | C-4 | Aromatic CH. |
| ~115-120 | C-6 | Aromatic CH. |
| ~105-110 | C-7 | Aromatic CH. |
| ~100-105 | C-3 | The C3 carbon of the indole ring. |
| ~30-35 | N-CH₃ | N-methyl carbon. |
| ~20-25 | C-CH₃ | C5-methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3600 (broad) | O-H stretch | B(OH)₂ |
| ~2900-3000 | C-H stretch | Aromatic and methyl C-H |
| ~1600-1620 | C=C stretch | Aromatic ring |
| ~1330-1390 | B-O stretch | Boronic acid |
| ~1020-1100 | B-C stretch | Boron-carbon bond |
The broad O-H stretching band is a characteristic feature of boronic acids due to hydrogen bonding. The B-O and B-C stretching vibrations provide direct evidence for the presence of the boronic acid moiety[5][6].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For 1,5-dimethyl-1H-indole-2-boronic acid (C₁₀H₁₂BNO₂), the expected exact mass is approximately 189.0961 g/mol .
Expected Observations:
-
[M+H]⁺: The protonated molecule at m/z 190.1039.
-
[M+Na]⁺: The sodium adduct at m/z 212.0859.
-
Dehydration Product: Boronic acids are prone to dehydration in the gas phase, which may lead to the observation of a peak corresponding to the loss of water ([M+H - H₂O]⁺) at m/z 172.0934.
The analysis of boronic acids by mass spectrometry can sometimes be complicated by their tendency to form cyclic trimers (boroxines)[7].
Workflow for Spectroscopic Analysis
A logical workflow ensures comprehensive and accurate characterization of the target compound.
Figure 2. A typical workflow for the synthesis and spectroscopic characterization of 1,5-dimethyl-1H-indole-2-boronic acid.
Conclusion
The spectroscopic characterization of 1,5-dimethyl-1H-indole-2-boronic acid is a critical step in its synthesis and application. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this valuable synthetic intermediate. The predictive data and protocols outlined in this guide provide a robust framework for the successful analysis of this and related indole boronic acid derivatives.
References
-
Cubon, M., Edlova, T., Polak, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
-
Flender, C., Leonhard, P., Wolf, C., Fritzsche, M., & Karas, M. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. [Link]
-
Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-7594. [Link]
-
Yıldırım, Ş., Akyildiz, H., & Çetinkaya, Z. (2022). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]
-
Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
-
ResearchGate. (n.d.). Indole-Boronic Acid Coupling Development. [Link]
-
Tobrman, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed, 31569441. [Link]
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An In-depth Technical Guide on the Discovery and Development of Novel Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1] Its remarkable versatility and ability to interact with a multitude of biological targets have established it as a critical pharmacophore in the development of novel drugs across a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3][4] This technical guide provides a comprehensive overview of the discovery and development of novel indole-based compounds, from foundational synthetic strategies to advanced biological evaluation and lead optimization. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature to offer field-proven insights for researchers and drug development professionals.
The Enduring Significance of the Indole Nucleus in Medicinal Chemistry
The indole core, consisting of a benzene ring fused to a pyrrole ring, possesses a unique set of physicochemical properties that make it an exceptional scaffold for drug design.[3] Its aromatic nature, arising from the delocalization of ten π-electrons, allows for various intermolecular interactions, including π-π stacking and hydrogen bonding, which are crucial for binding to biological targets such as kinases, enzymes, and receptors.[5] The indole ring is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, underscoring its fundamental role in biological processes.[3] This inherent bio-relevance, coupled with its synthetic tractability, has led to the development of a multitude of FDA-approved indole-containing drugs for treating a variety of clinical conditions.[6][7][8]
The therapeutic potential of indole derivatives is vast, with demonstrated efficacy as:
-
Anticancer Agents: Indole-based compounds can induce apoptosis, disrupt cell cycle progression, and inhibit angiogenesis and metastasis by targeting key cancer pathways.[2][5] Several are in clinical use or trials for various cancers.[9][10]
-
Anti-neurodegenerative Agents: By modulating molecular targets involved in neurodegeneration, such as cholinesterases and protein aggregation, indole derivatives show promise in treating conditions like Alzheimer's and Parkinson's diseases.[4][11][12]
-
Antimicrobial Agents: Indole derivatives have exhibited broad-spectrum activity against various pathogenic microorganisms, including multidrug-resistant strains.[13][14][15]
-
Antiviral Agents: The indole scaffold has been a key component in the development of antiviral drugs, including those targeting HIV.[16][17]
Synthetic Strategies for Accessing Novel Indole Scaffolds
The ability to synthesize a diverse library of indole derivatives is fundamental to any drug discovery program. Several classical and modern synthetic methods are employed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.
Classical Indole Syntheses
These well-established methods have been the bedrock of indole chemistry for over a century.
-
Fischer Indole Synthesis: Discovered in 1883, this reaction remains one of the most widely used methods for preparing indoles.[18][19][20] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[19][20]
-
Reissert Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization to form the indole-2-carboxylic acid.[21]
-
Causality: The strong base deprotonates the methyl group of o-nitrotoluene, allowing it to act as a nucleophile and attack the diethyl oxalate. The subsequent reduction of the nitro group to an amine is followed by spontaneous cyclization.
-
-
Leimgruber-Batcho Indole Synthesis: This two-step procedure starts with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to the indole.[21] It is a versatile method that allows for the synthesis of a wide variety of substituted indoles.
Modern and Catalytic Methods
Recent advancements in organic synthesis have provided more efficient and versatile routes to functionalized indoles.
-
Palladium-Catalyzed Syntheses: Palladium catalysis has revolutionized indole synthesis, enabling the formation of complex indole structures under mild conditions.[22] These methods often involve cross-coupling reactions to form key C-C or C-N bonds.[23] For instance, the Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[19]
-
Metal-Catalyzed C-H Activation: Direct functionalization of the indole C-H bonds using transition metal catalysts offers a highly atom-economical approach to synthesize substituted indoles.[23]
-
Carbonylative Approaches: The introduction of a carbonyl group into the indole scaffold can be achieved through metal-catalyzed carbonylation reactions, providing access to valuable intermediates like indol-3-α-ketoamides.[24]
Table 1: Comparison of Key Indole Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., HCl, ZnCl2) | Widely applicable, reliable[19] | Harsh conditions, potential for side products with unsymmetrical ketones[18] |
| Reissert Synthesis | o-Nitrotoluene, Diethyl Oxalate | Strong Base (e.g., Sodium Ethoxide), Reducing Agent | Good for 2-carboxyindoles[21] | Multi-step process |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMFDMA | Reducing Agent (e.g., H2, Pd/C) | High yields, versatile[21] | Requires specific starting materials |
| Palladium-Catalyzed Synthesis | Aryl halides, Amines/Alkynes | Palladium catalysts (e.g., Pd(OAc)2), Ligands | Mild conditions, high functional group tolerance[22] | Catalyst cost and sensitivity |
Experimental Workflow for Discovery and Lead Optimization
The journey from a hit compound to a clinical candidate is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation.
Hit Identification: High-Throughput Screening (HTS)
HTS is a critical first step in identifying initial "hit" compounds from large chemical libraries.[25] For indole-based drug discovery, this involves screening a diverse library of indole derivatives against a specific biological target.
Workflow for High-Throughput Screening:
Caption: A generalized workflow for a High-Throughput Screening campaign.
Step-by-Step Protocol for a Cell-Based HTS Assay (Example: Kinase Inhibitor Screen):
-
Cell Culture: Plate cancer cells expressing the target kinase in 384-well microplates and incubate overnight.
-
Compound Addition: Add indole compounds from the library to the wells at a final concentration of 10 µM. Include appropriate controls (e.g., known inhibitor, DMSO vehicle).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for compound activity.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify compounds that exhibit significant inhibition as primary hits.
Lead Generation: Structure-Activity Relationship (SAR) Studies
Once hits are identified, SAR studies are initiated to understand how chemical structure relates to biological activity.[13][26] This involves synthesizing and testing analogs of the hit compounds to improve potency, selectivity, and pharmacokinetic properties.[16][27]
Workflow for Structure-Activity Relationship (SAR) Studies:
Caption: An iterative workflow for Structure-Activity Relationship (SAR) studies.
Key Considerations for Indole SAR:
-
N1-Substitution: Modification at the indole nitrogen can influence lipophilicity, metabolic stability, and receptor interactions.
-
C2 and C3-Substitution: These positions are often critical for potency and selectivity. The pyrrole ring's high electron density makes C3 the most reactive site for electrophilic substitution.[7]
-
Benzene Ring Substitution (C4-C7): Substituents on the benzene ring can modulate electronic properties, solubility, and interactions with the target protein.[16]
Table 2: Exemplary SAR Data for Indole-Based Kinase Inhibitors [2]
| Compound | R1 (N1) | R2 (C3) | R3 (C5) | Kinase IC50 (nM) |
| 1a | H | -CH2-Pyridine | H | 500 |
| 1b | -CH3 | -CH2-Pyridine | H | 250 |
| 1c | H | -CH2-Phenyl | H | >1000 |
| 1d | H | -CH2-Pyridine | -F | 150 |
| 1e | H | -CH2-Pyridine | -OCH3 | 800 |
Data is hypothetical and for illustrative purposes.
Causality of SAR observations: The improved potency of 1b over 1a suggests that the N1-methyl group may enhance binding or improve cell permeability. The loss of activity in 1c indicates the pyridine nitrogen is crucial for interacting with the kinase. The increased potency of 1d with a C5-fluoro substituent may be due to favorable electronic interactions or improved binding site occupancy.
Lead Optimization: Enhancing Drug-like Properties
Promising lead compounds from SAR studies undergo further optimization to improve their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles.
Key Optimization Strategies:
-
Improving Solubility: Introduction of polar functional groups or ionizable centers.
-
Increasing Metabolic Stability: Blocking sites of metabolism (e.g., by introducing fluorine atoms) or modifying metabolically labile groups.
-
Enhancing Permeability: Modulating lipophilicity (logP) to achieve a balance between solubility and membrane permeability.
-
Reducing Off-Target Effects: Refining the structure to improve selectivity for the desired target.
Biological Evaluation and Mechanism of Action Studies
A thorough understanding of a compound's biological activity and mechanism of action is crucial for its advancement.
In Vitro Biological Assays
A battery of in vitro assays is used to characterize the biological activity of indole compounds.
-
Enzymatic Assays: To determine the direct inhibitory activity against purified enzymes (e.g., kinases, HDACs).[5]
-
Cell-Based Assays: To assess the compound's effect on cellular processes such as proliferation, apoptosis, and signaling pathways.[3]
-
Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays to determine the potency against various microbial strains.[14][28]
Mechanism of Action (MoA) Elucidation
Understanding how a compound exerts its biological effect is critical.
Signaling Pathway Analysis (Example: EGFR Inhibition in Cancer):
Caption: Simplified EGFR signaling pathway and the point of intervention for an indole-based inhibitor.
Experimental Protocol for Western Blot Analysis of EGFR Signaling:
-
Cell Treatment: Treat cancer cells with the indole compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A decrease in the levels of phosphorylated proteins in treated cells compared to the control indicates inhibition of the signaling pathway.
Conclusion and Future Perspectives
The indole scaffold continues to be a highly fruitful area of research in drug discovery.[29] The integration of modern synthetic methodologies, high-throughput screening, and rational drug design approaches will undoubtedly lead to the development of novel indole-based therapeutics with improved efficacy and safety profiles.[3] Future efforts should focus on designing multi-targeted agents capable of modulating several key biological pathways simultaneously, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders.[3]
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- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- Carbonylative synthesis and functionaliz
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
- A Review of the Indole Synthesis Reaction System.
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Reactivity profile of 1,5-dimethyl-1H-indole-2-boronic acid with electrophiles
This technical guide details the reactivity profile of 1,5-dimethyl-1H-indole-2-boronic acid , a specialized heterocyclic building block. It is structured to provide actionable insights for researchers in medicinal chemistry and materials science.
Executive Summary & Structural Logic
1,5-Dimethyl-1H-indole-2-boronic acid represents a "bifunctional" reactivity landscape. Unlike simple phenylboronic acids, this scaffold possesses two competing nucleophilic sites: the C2-boronyl center (extrinsic nucleophile via transmetallation) and the C3-indole carbon (intrinsic nucleophile via enamine resonance).
-
N1-Methylation: Blocks N-H acidity, preventing catalyst poisoning by amide formation and increasing the electron density of the
-system. -
C5-Methylation: A weak electron-donating group (EDG) that subtly activates the C3 position towards electrophilic attack, increasing the risk of protodeboronation compared to electron-deficient indoles.
-
C2-Boronic Acid: The primary handle for Pd-catalyzed cross-coupling. Its stability is compromised by the high nucleophilicity of the adjacent C3 position.
Application Scientist Note: The critical success factor with this reagent is kinetic control . You must engage the C2-boron in transmetallation (Suzuki-Miyaura) faster than the C3-carbon reacts with protons (protodeboronation) or other electrophiles.
Chemo-Selectivity Profile
The reactivity of this molecule with electrophiles bifurcates into three distinct pathways.
Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the intended pathway. The boronic acid undergoes transmetallation with an organopalladium(II) species (formed from an electrophile like aryl halide).
-
Selectivity: Exclusive to C2.
-
Challenges: Steric crowding from the N-Me group can slow transmetallation, requiring active phosphine ligands (e.g., S-Phos, X-Phos).
Pathway B: Protodeboronation (Ipso-Substitution)
This is the primary decomposition pathway. In the presence of electrophilic protons (
-
Mechanism: Protonation occurs at the electron-rich C3 position to form an indoleninium cation. This intermediate allows a 1,2-boron shift or direct hydrolysis, resulting in the loss of the boron group and formation of 1,5-dimethylindole.
-
Trigger: Acidic media, high temperatures in protic solvents, or prolonged reaction times.
Pathway C: Electrophilic Aromatic Substitution (EAS) at C3
Reaction with carbon or heteroatom electrophiles (e.g.,
-
Outcome: Generally leads to complex mixtures. The electrophile attacks C3 (preferred indole reactivity), generating a cationic intermediate that often triggers deboronation or polymerization rather than stable C3-substitution.
-
Recommendation: If C3 functionalization is required, perform it before installing the C2-boronic acid or use a protected boronate ester (e.g., MIDA boronate).
Visualizing the Reactivity Landscape
The following diagram maps the competing pathways for 1,5-dimethyl-1H-indole-2-boronic acid (
Caption: Kinetic competition between productive Cross-Coupling (Blue/Green) and destructive Protodeboronation (Red).
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
Rationale: This protocol uses a precatalyst system to ensure rapid oxidative addition and a mild base to minimize protodeboronation.
Reagents:
-
1,5-Dimethyl-1H-indole-2-boronic acid (1.2 equiv)
-
Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(3-5 mol%) — Robust against air/moisture. -
Base:
(3.0 equiv) — Buffered basicity compared to carbonates. -
Solvent: 1,4-Dioxane / Water (4:1 v/v) — Degassed.
Step-by-Step Workflow:
-
Charge: Add boronic acid, aryl halide, base, and Pd-catalyst to a reaction vial equipped with a stir bar.
-
Inert: Seal the vial and purge with
or Argon for 5 minutes. -
Solvate: Add degassed Dioxane/Water mixture via syringe.
-
React: Heat to 60–80°C . Note: Do not exceed 80°C unless necessary; higher temps accelerate deboronation.
-
Monitor: Check by LC-MS at 1 hour. Look for the mass of the deboronated byproduct (MW ~145 Da).
-
Workup: Dilute with EtOAc, wash with water, dry over
, and concentrate.
Protocol 2: Stability & Purity Check (Self-Validation)
Before running expensive couplings, validate the integrity of the boronic acid, as it dehydrates to boroxines or deboronates upon storage.
-
Dissolve: 5 mg of sample in
(Avoid as traces of HCl promote decomposition). -
NMR Analysis:
-
Check
-0.5 to 0.5 ppm in NMR (if available) for boronic acid vs. boronate species. -
In
NMR, look for the C3-H signal of 1,5-dimethylindole (singlet/doublet around 6.3-6.5 ppm). If this integrates >5%, purify via recrystallization (Et2O/Hexane) before use.
-
Mechanistic Troubleshooting: Why Reactions Fail
The most common failure mode is Protodeboronation . The mechanism below explains why acidic conditions or "slow" catalysts lead to yield loss.
Caption: Mechanism of acid-catalyzed protodeboronation initiating at the nucleophilic C3 position.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield + 1,5-Dimethylindole formation | Protodeboronation | Switch to anhydrous conditions (DMF/THF) or use a weaker base ( |
| No Reaction (Starting Material remains) | Catalyst Deactivation | |
| Homocoupling (Biaryl formation) | Oxidative Coupling | Remove |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on Suzuki Coupling protocols).
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1,5-dimethyl-1H-indole-2-boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the yield and consistency of Suzuki coupling reactions involving 1,5-dimethyl-1H-indole-2-boronic acid. As an electron-rich and potentially sensitive substrate, this particular boronic acid presents unique challenges that require careful consideration of reaction parameters.
Troubleshooting Guide: Enhancing Your Reaction's Success
This section is designed in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of 1,5-dimethyl-1H-indole-2-boronic acid.
Question 1: My reaction yield is very low, or I'm observing no product formation. What are the likely causes and how can I fix this?
Low to no product formation is a frequent challenge and can stem from several factors. Let's break down the potential culprits and their solutions.
Potential Cause 1: Catalyst Inactivity or Incompatibility
The choice of palladium catalyst and its corresponding ligand is paramount for a successful Suzuki coupling, especially with electron-rich heteroaryl boronic acids.[1][2]
-
Expert Insight: The electron-rich nature of the 1,5-dimethyl-1H-indole-2-boronic acid can sometimes lead to catalyst inhibition.[2] The nitrogen atom in the indole ring can coordinate to the palladium center, hindering its catalytic activity.
-
Solutions:
-
Catalyst Selection: While Pd(PPh₃)₄ is a common starting point, more specialized catalysts often provide better results. Consider using pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.[1][3]
-
Ligand Choice: Ligands such as SPhos, XPhos, or RuPhos are known to be effective for challenging Suzuki couplings, including those involving heteroaryl substrates.[1][2] These ligands promote the formation of the active catalytic species and can accelerate the rate-limiting steps of the catalytic cycle.[3]
-
Potential Cause 2: Inefficient Transmetalation
The transfer of the indole group from the boron atom to the palladium center (transmetalation) is a critical step and is heavily influenced by the choice of base and solvent.[4][5]
-
Solutions:
-
Base Selection: The base activates the boronic acid to facilitate transmetalation. For indole boronic acids, stronger bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2]
-
Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[1] The water component is crucial for dissolving the base and promoting the formation of the active boronate species.
-
Potential Cause 3: Protodeboronation of the Boronic Acid
Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,5-dimethyl-1H-indole and a reduction in the available boronic acid for the desired coupling.[6] This is a common issue with electron-rich and some heteroaromatic boronic acids, especially under basic conditions.[6][7]
-
Expert Insight: The rate of protodeboronation is highly dependent on the reaction conditions, including pH and temperature.
-
Solutions:
-
Use of Boronic Esters: To circumvent protodeboronation, consider converting the 1,5-dimethyl-1H-indole-2-boronic acid to its corresponding pinacol ester.[3] Boronic esters are generally more stable and less prone to protodeboronation.[7] They can be used directly in the Suzuki coupling, often with anhydrous conditions.
-
"Slow-Release" Strategies: The use of MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the rate of the desired coupling.
-
Question 2: I am observing significant amounts of a side product that corresponds to the homocoupling of my boronic acid. How can I minimize this?
Homocoupling of the boronic acid results in the formation of a bi-indole byproduct. This is often promoted by the presence of oxygen and can be a sign of non-optimal catalytic conditions.
-
Solutions:
-
Thorough Degassing: Ensure that your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Catalyst and Ligand Optimization: The choice of ligand can influence the rate of homocoupling. Experiment with different phosphine ligands to find one that favors the cross-coupling pathway.
-
Control of Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can sometimes help to favor the cross-coupling reaction.
-
Question 3: The purification of my product is difficult due to the presence of residual starting materials and byproducts. What are some strategies for a cleaner reaction?
A clean reaction not only simplifies purification but also improves the overall yield.
-
Solutions:
-
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like TLC, LC-MS, or GC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Incremental Addition: In some cases, adding the boronic acid portion-wise to the reaction mixture can help to maintain a low concentration and minimize side reactions.
-
Work-up Procedure: A well-designed work-up procedure can remove many impurities. This typically involves diluting the reaction mixture with an organic solvent, washing with water and brine, and drying the organic layer before concentration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for a Suzuki coupling with 1,5-dimethyl-1H-indole-2-boronic acid?
While optimization is almost always necessary, a good starting point based on general protocols for similar substrates would be:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Air-stable and effective pre-catalyst.[3] |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands that are effective for heteroaryl couplings.[2] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base that promotes transmetalation.[2] |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) | A common solvent system that dissolves both organic and inorganic reagents.[1] |
| Temperature | 80-100 °C | A typical temperature range for Suzuki couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and side reactions. |
Q2: How can I assess the purity and stability of my 1,5-dimethyl-1H-indole-2-boronic acid before use?
The quality of your boronic acid is critical.
-
Purity: Check the purity by ¹H NMR and LC-MS. Impurities can negatively impact the reaction.
-
Stability: Boronic acids can dehydrate to form boroxines, which are often less reactive. It's best to use freshly purchased or prepared boronic acid. If you suspect boroxine formation, you can try to regenerate the boronic acid by dissolving it in a suitable solvent with a small amount of water.
Q3: Can I use an aryl chloride as a coupling partner with 1,5-dimethyl-1H-indole-2-boronic acid?
Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[3] To successfully couple an aryl chloride, you will likely need to use a more active catalyst system, such as one employing a highly electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or tBu₃P).[5] Higher reaction temperatures and longer reaction times may also be necessary.
Visualizing the Process
To better understand the key concepts, the following diagrams illustrate the Suzuki coupling catalytic cycle, a troubleshooting workflow, and the problematic side reaction of protodeboronation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A stepwise workflow for troubleshooting low-yielding Suzuki reactions.
Caption: The undesired protodeboronation side reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for your experiments. Remember that optimization for your specific aryl halide is likely necessary.
Materials:
-
1,5-dimethyl-1H-indole-2-boronic acid (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask or reaction vial, add 1,5-dimethyl-1H-indole-2-boronic acid, the aryl halide, and K₃PO₄.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a minimal amount of degassed 1,4-dioxane.
-
Add the degassed 1,4-dioxane and water (4:1 v/v) to the reaction vessel containing the substrates and base.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Fuwa, H., & Sasaki, M. (2008). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry.
- Montesinos-Magraner, M., et al. (2016). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society.
- Protodeboron
-
Al-Amin, M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry.
- Muthumari, S., et al. (2023). Preformed Pd(II)
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Vedejs, E., & Chapman, R. W. (2010). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters.
- Jäkle, F., et al. (2021).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI.
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2019). MDPI.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (2016).
-
Al-Amin, M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. ACS Publications.
- Suzuki cross-coupling reaction. (2020). YouTube.
- Genov, M., & Alper, H. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Lloyd-Jones, G. C., & Ball, L. T. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (2010).
- Ibad, M. F., et al. (2013). One-pot synthesis of arylated 1-methyl-1H-indoles by Suzuki–Miyaura cross-coupling reactions of 2,3-dibromo-1-methyl-1H-indole and 2,3,6-tribromo-1-methyl-1H-indole. Tetrahedron.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2010).
- Weix, D. J., & Patrick, B. O. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling in Indole-2-Boronic Acid Suzuki Reactions
Subject: Troubleshooting & Optimization Guide for 1,5-dimethyl-1H-indole-2-boronic acid Ticket ID: IND-SUZ-002 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnostic Workflow
The Problem: You are observing significant homocoupling (formation of 1,1',5,5'-tetramethyl-2,2'-biindole) during the Suzuki-Miyaura coupling of 1,5-dimethyl-1H-indole-2-boronic acid .
The Root Cause: Indole-2-boronic acids are notoriously unstable and electron-rich. The C2 position is highly nucleophilic, making it susceptible to oxidative homocoupling (mediated by Pd(II) and oxygen) and protodeboronation . The 1,5-dimethyl substitution pattern increases electron density, accelerating these side reactions if the cross-coupling cycle (transmetallation) is not faster than the oxidative dimerization.
Diagnostic Decision Tree: Use the following logic flow to identify your specific failure mode before proceeding to the solutions.
Figure 1: Diagnostic logic for isolating the cause of homocoupling in indole substrates.
Technical Modules: The Causality & The Fix
Module A: The Oxygen Factor (Oxidative Homocoupling)
The Science: Homocoupling is primarily an oxidative process. In the presence of even trace oxygen, Pd(0) is oxidized to a peroxo-Pd(II) species. This species reacts with two equivalents of your indole boronic acid to form the homocouple dimer, bypassing the aryl halide entirely [1].
The Fix: Freeze-Pump-Thaw (FPT) Standard "sparging" (bubbling gas through solvent) is often insufficient for electron-rich indoles. You must remove dissolved oxygen.
Protocol:
-
Place solvent in a Schlenk flask.
-
Freeze solid using liquid nitrogen.
-
Apply high vacuum (0.1 mmHg) for 10-15 minutes.
-
Close vacuum, remove from N2, and thaw in warm water.
-
Repeat 3 times.
-
Backfill with Argon (Ar is heavier than N2 and blankets the reaction better).
Module B: Kinetic Control (The "Slow Release" Strategy)
The Science:
The rate of homocoupling is second-order with respect to the boronic acid concentration (
The Fix: Two Options
-
Syringe Pump Addition: Dissolve the indole boronic acid in the reaction solvent and add it dropwise to the catalyst/halide mixture over 2–4 hours.
-
MIDA Boronates: Convert your boronic acid to a MIDA (N-methyliminodiacetic acid) boronate. Under aqueous basic conditions, the MIDA boronate hydrolyzes slowly, releasing the active boronic acid at a controlled rate that matches the catalytic turnover [2].
Module C: Catalyst Engineering
The Science: If the oxidative addition of the aryl halide to Pd(0) is slow, the catalyst remains idle. During this "idle time," the indole boronic acid can undergo Pd(II)-mediated homocoupling or protodeboronation. You need a catalyst that reacts instantly with the halide.
The Fix:
Stop using
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (High-Activity Catalyst)
Best for: Standard synthesis where equipment is limited.
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| 1,5-dimethyl indole-2-boronic acid | 1.2 - 1.5 equiv | Excess accounts for some deboronation |
| XPhos Pd G2 | 0.02 - 0.05 equiv | Fast cycle turnover |
| K3PO4 (0.5 M aq) | 3.0 equiv | Mild base, buffers pH |
| THF or Dioxane | [0.1 M] | Degassed via FPT |
Step-by-Step:
-
Charge a vial with Aryl Halide, Boronic Acid, and XPhos Pd G2.
-
Seal and purge with Argon (3x).
-
Add degassed THF/Dioxane and degassed aqueous K3PO4 via syringe.
-
Heat to 60°C (Do not overheat; C2-indoles are thermally sensitive).
-
Monitor by LCMS at 30 mins. If homocoupling is >10%, switch to Protocol B.
Protocol B: The "Slow Addition" Method
Best for: Stubborn substrates where Protocol A yields >20% dimer.
-
Flask A (Reaction Pot): Charge Aryl Halide (1.0 equiv), XPhos Pd G2 (0.03 equiv), and Base (3.0 equiv) in Solvent (50% of total volume). Heat to reaction temperature.[1]
-
Syringe B (Feed): Dissolve 1,5-dimethyl indole-2-boronic acid (1.5 equiv) in the remaining solvent.
-
Execution: Using a syringe pump, add the contents of Syringe B to Flask A over 2 to 4 hours .
-
Result: The "instantaneous" concentration of boronic acid remains near zero, mathematically suppressing the second-order homocoupling pathway.
Mechanism of Failure (Visualized)
Understanding the competition between the desired path and the failure mode is critical.
Figure 2: Kinetic competition. High boronic acid concentration and oxygen promote the red "Failure" pathway.
Frequently Asked Questions (FAQ)
Q: Can I use water in the solvent system? A: Yes, and you often should. Pure anhydrous conditions can sometimes slow down the transmetallation step, which requires a hydroxo-palladium species. A mixture of THF:Water (4:1) or Dioxane:Water (4:1) is ideal. The water facilitates the formation of the reactive boronate species.
Q: My boronic acid turns purple/brown immediately upon adding base. Is this bad? A: This indicates rapid oxidation (formation of radical cations) or polymerization. This confirms your atmosphere is not inert enough. Re-check your degassing procedure (Module A).
Q: Why not just use excess boronic acid to compensate for the loss? A: Adding more boronic acid at the start increases the rate of homocoupling (squared effect). If you must add more, add it in portions (Protocol B).
Q: Would a boronic ester (BPin) be more stable? A: BPin esters are more stable towards protodeboronation but can be sluggish in transmetallation due to steric bulk. If you switch to BPin, you must use a stronger base (like Ba(OH)2 or Cs2CO3) or the high-activity catalysts (XPhos Pd G2) recommended above to drive the reaction [4].
References
-
Adamo, C. et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 128(21), 6829–6836.
-
Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.[2]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society, 132(40), 14073–14075.[3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443.
Sources
Troubleshooting guide for Suzuki reactions involving electron-rich indole boronic acids
Technical Support Center: Suzuki Reactions of Electron-Rich Indole Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-rich indole boronic acids. This guide is designed for researchers, chemists, and process development professionals who are navigating the unique challenges posed by this important but often sensitive class of substrates. The indole nucleus is a cornerstone in medicinal chemistry, and its functionalization via Suzuki coupling is a critical synthetic tool.[1][2] However, the electron-rich nature of the indole ring introduces specific hurdles that can lead to low yields, incomplete reactions, and frustrating side products.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the common problems encountered in the lab. We will move from general issues of low conversion to the more nuanced problems of side reactions and reagent stability, providing not just solutions, but the chemical reasoning behind them.
FAQ Section 1: Low Yield & Incomplete Conversion
Question 1: My Suzuki reaction has stalled. I see mostly starting materials and only a trace of the desired product. What's the first thing I should check?
This is the most common issue and usually points to a problem with one of the core components of the catalytic cycle: the catalyst, the base, or the reagents themselves.
Answer: The first step in troubleshooting a stalled reaction is to systematically re-evaluate your reaction setup and conditions, focusing on the exclusion of atmospheric oxygen and the integrity of your reagents.
-
Inert Atmosphere is Critical: The Palladium(0) species is the active catalyst, and it is readily oxidized by oxygen. This leads to the formation of palladium black (insoluble Pd(0) aggregates) and halts the catalytic cycle.[3]
-
Troubleshooting Step: Ensure your solvent is thoroughly degassed. Bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes is a common method.[4] Alternatively, the freeze-pump-thaw technique (three cycles) is highly effective. All reagents should be added under a positive pressure of inert gas.[1]
-
-
Catalyst & Ligand Choice: Not all palladium sources and ligands are created equal, especially for electron-rich substrates.
-
Troubleshooting Step: If using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ to Pd(0). This process can sometimes be inefficient or lead to side reactions like boronic acid homocoupling.[5] Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] For electron-rich systems, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often outperform simpler ones like PPh₃ by promoting both oxidative addition and reductive elimination.[5][6][7]
-
-
Base Selection and Solubility: The base is not just a proton scavenger; it is crucial for activating the boronic acid for transmetalation.[8][9]
-
Troubleshooting Step: The chosen base must be soluble enough in the reaction medium to be effective. Inorganic bases like K₂CO₃ or K₃PO₄ are common choices and often require an aqueous co-solvent (e.g., dioxane/water) to function optimally.[10][11] If your reaction is anhydrous, ensure the base has some solubility or use a phase-transfer catalyst. The strength of the base can also be critical; sometimes a stronger base like K₃PO₄ is needed, while in other cases, a milder base like NaHCO₃ might prevent decomposition of sensitive functional groups.[10]
-
FAQ Section 2: The Protodeboronation Problem
Question 2: My main byproduct is the simple, unfunctionalized indole (the result of my boronic acid losing its boron group). How can I prevent this protodeboronation?
Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is the Achilles' heel of Suzuki reactions involving electron-rich heteroaryl boronic acids.[12][13] The electron-donating nature of the indole ring makes the carbon atom attached to the boron more susceptible to protonolysis.
This side reaction is highly dependent on pH, temperature, and water content.[12][13]
Key Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Water is a proton source. While many Suzuki protocols use aqueous bases, switching to strictly anhydrous conditions can significantly suppress protodeboronation.
-
Recommended Protocol: Use a strong, non-aqueous base like potassium phosphate (K₃PO₄) in a dry solvent like dioxane or 2-MeTHF.[10] Ensure all glassware is oven-dried and reagents are anhydrous.
-
-
Lower the Reaction Temperature: High temperatures accelerate the rate of protodeboronation.[3][13]
-
Troubleshooting Step: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time. Monitor by TLC or LC-MS to find the optimal balance between product formation and decomposition.
-
-
Convert to a More Stable Boronic Ester: Boronic acids are in equilibrium with their corresponding boronate esters. Pinacol esters (Bpin) are significantly more stable and less prone to protodeboronation than the free boronic acids.[5][14][15]
-
Workflow: If you are starting with the indole boronic acid, consider converting it to the pinacol ester using pinacol and a dehydrating agent before the coupling step. Many indole boronic esters are also commercially available.
-
FAQ Section 3: Catalyst and Ligand Selection
Question 3: My reaction mixture turns black and crashes out, and the reaction stops. What is happening to my catalyst?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition.[3] The soluble, active Pd(0) catalyst has aggregated into insoluble, inactive palladium metal. This is a common failure mode, especially at high temperatures or with insufficient ligand stabilization.
Troubleshooting Catalyst Decomposition:
| Parameter | Cause of Decomposition | Recommended Solution |
| Ligand Choice | The ligand may be unstable at high temperatures or may not sufficiently stabilize the Pd(0) center. | Switch to a more robust, bulky ligand. Buchwald phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands form more stable complexes.[3][11] |
| Ligand:Pd Ratio | An insufficient amount of ligand leaves the palladium center coordinatively unsaturated and prone to aggregation. | Increase the ligand-to-palladium ratio. Ratios from 1:1 to 4:1 are common, depending on the specific ligand and precatalyst used.[3] |
| Temperature | High temperatures accelerate the rate of both the desired reaction and catalyst decomposition. | Run the reaction at the lowest effective temperature. It's better to have a slower, complete reaction than a fast, stalled one.[3] |
| Concentration | Very high concentrations can sometimes promote aggregation. | While counterintuitive, sometimes a slightly lower concentration can maintain catalyst solubility and activity over the course of the reaction. |
Experimental Protocol: General Procedure for Suzuki Coupling of an Indole-Boronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an N-protected indole boronic acid with an aryl bromide.
Materials:
-
N-Protected Indole Boronic Acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), indole boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 eq). Then, add the anhydrous 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
- Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
-
Wikipedia. Protodeboronation. Available from: [Link]
-
PubMed. Indolylboronic Acids: Preparation and Applications. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health (NIH). Indolylboronic Acids: Preparation and Applications. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]
-
RSC Publishing. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available from: [Link]
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. Available from: [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]
-
Semantics Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
-
ACS Omega. Metal-free C–H Borylation and Hydroboration of Indoles. Available from: [Link]
-
ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
Reddit. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Available from: [Link]
- Benchchem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
The FASEB Journal. Assessing the stability and reactivity of a new generation of boronic esters. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. Available from: [Link]
- Benchchem. Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide.
-
Harvard University. The Suzuki Reaction. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification Strategies for Products from 1,5-dimethyl-1H-indole-2-boronic acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of coupled products derived from 1,5-dimethyl-1H-indole-2-boronic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve purification challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered after performing a cross-coupling reaction, such as a Suzuki-Miyaura coupling, with 1,5-dimethyl-1H-indole-2-boronic acid.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
Understanding the potential byproducts is the first step to designing a successful purification strategy. The Suzuki-Miyaura reaction, while powerful, is prone to several side reactions.[1][2][3]
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Structure (Example) | Origin & Causality | Diagnostic Clues (e.g., in MS, NMR) |
| Unreacted Boronic Acid | 1,5-dimethyl-1H-indole-2-boronic acid | Incomplete reaction or use of excess reagent. | Mass corresponding to the starting boronic acid. Can appear as a boroxine trimer in mass spectrometry. |
| Protodeboronated Indole | 1,5-dimethyl-1H-indole | Cleavage of the C-B bond, replaced by a C-H bond.[4][5] This is often accelerated by aqueous basic conditions or high temperatures.[1][6] | Mass corresponding to the indole core without the boronic acid moiety. |
| Boronic Acid Homocoupling | 2,2'-bis(1,5-dimethyl-1H-indole) | Self-coupling of two boronic acid molecules, often promoted by the presence of oxygen.[7] | Dimeric mass of the indole core. |
| Aryl Halide Homocoupling | Biaryl of the coupling partner | Self-coupling of two aryl halide molecules. | Dimeric mass of the aryl halide partner (minus halogens). |
| Boroxine | Cyclic trimer anhydride | Dehydration of three boronic acid molecules.[5][8] This is a common resting state for boronic acids and can complicate stoichiometry. | Mass corresponding to (Indole-B(OH))₃O₃. Often observed in non-aqueous MS conditions. |
| Residual Palladium Catalyst | Pd(0) or Pd(II) species | Incomplete removal of the catalyst after reaction. | Can cause significant line broadening in ¹H NMR. Often appears as a fine black precipitate (Pd black).[2] |
Q2: What is a standard, universal workflow for purifying my coupled indole product?
While every reaction is unique, a robust general workflow can be applied as a starting point. The goal is to systematically remove different classes of impurities at each stage.
Caption: General purification workflow for Suzuki coupling products.
Q3: My boronic acid starting material seems unstable. I see new spots on TLC even before the reaction. What is happening?
This is a common and important observation. Boronic acids are susceptible to two primary decomposition pathways:
-
Protodeboronation : This is the hydrolytic cleavage of the carbon-boron bond, replacing it with a proton from water or another protic source.[4][5] For heterocyclic boronic acids, this can be a significant issue.[6]
-
Boroxine Formation : In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a stable six-membered boroxine ring.[5][8] This is a reversible equilibrium. While boroxines are often competent in cross-coupling, their formation alters the molecular weight and can complicate accurate reagent measurement.
To mitigate this, always use fresh, high-purity boronic acids and store them under an inert atmosphere in a cool, dry place.
Part 2: Troubleshooting Guide: Specific Purification Issues
This section provides a deeper dive into solving specific problems you may encounter during purification.
Issue 1: My final product is contaminated with residual palladium.
The nitrogen atoms on the indole ring can act as ligands, chelating to soluble palladium species and making them difficult to remove by simple filtration.[9] This results in a product with a grayish or black tint and can interfere with subsequent biological assays or NMR analysis.
Solutions:
-
Initial Filtration: Always filter the crude reaction mixture through a pad of Celite® or silica gel after the initial workup.[4][10] This removes the bulk of precipitated palladium black.[11]
-
Activated Carbon: Treatment with activated carbon is a cost-effective method for adsorbing soluble palladium.[9] However, it can be non-specific and may also adsorb your product, leading to yield loss. Use a minimal amount (5-10 wt%) and screen conditions carefully.
-
Palladium Scavengers: For trace amounts of palladium (<1000 ppm), scavenger resins are highly effective. These are typically silica or polymer beads functionalized with high-affinity ligands like thiols or amines.[9]
-
After the initial workup and filtration, dissolve the crude product in a suitable solvent (e.g., Toluene, THF).
-
Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the theoretical palladium content).
-
Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined empirically.
-
Allow the mixture to cool to room temperature.
-
Filter off the scavenger resin through a fritted funnel or a cotton plug.
-
Wash the resin with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
Issue 2: My product co-elutes with the starting boronic acid or its boroxine.
1,5-dimethyl-1H-indole-2-boronic acid is a relatively polar compound. If your coupled product has similar polarity, separation by standard silica gel chromatography can be challenging.[4]
Solutions:
-
Chromatographic Optimization:
-
Solvent System: A more polar solvent system may be required to retain the highly polar boronic acid on the silica gel.[4] Consider adding a small percentage of methanol or using a gradient elution that ends with a more polar mixture.
-
Acid/Base Modifier: Adding a small amount (0.1-1%) of acetic acid or triethylamine to the eluent can alter the ionization state of the boronic acid and improve separation.[12]
-
-
Acid-Base Extraction: This chemical method leverages the acidic nature of the boronic acid.
-
Dissolve the crude product mixture in an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a mild base (e.g., 1M NaOH or NaHCO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt and partition into the aqueous layer.
-
Separate the layers. Repeat the basic wash 1-2 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Important: The desired product must be stable to these basic conditions.
Issue 3: I have low or no recovery after column chromatography.
This can be a frustrating issue. The cause is often related to the interaction between your indole product and the stationary phase.
Possible Causes & Solutions:
-
Product Decomposition on Silica: Indole derivatives can be sensitive to acidic silica gel. If you observe streaking on TLC or significant material loss, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., hexane with 1% Et₃N).
-
Irreversible Adsorption: Highly polar or functionalized indole products may bind too strongly to the silica. In this case, switching to a different stationary phase like neutral alumina or using reverse-phase (C18) chromatography may be necessary.[13]
-
Incorrect Solvent Choice: The product may be precipitating at the top of the column if the loading solvent is too weak. Ensure the crude material is fully dissolved before and during loading onto the column.
Caption: Troubleshooting logic for low recovery during chromatography.
Part 3: Detailed Experimental Protocols
Protocol 1: General Post-Reaction Workup and Filtration
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10x the reaction solvent volume).
-
Filter the diluted mixture through a 1-2 inch pad of Celite® packed into a fritted glass funnel.[10]
-
Wash the Celite® pad thoroughly with additional organic solvent to ensure full recovery of the product.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M NaHCO₃ (aq), water, and saturated NaCl (brine).[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Optimized Flash Column Chromatography for Indole Derivatives
-
Select Eluent: Determine the optimal solvent system using thin-layer chromatography (TLC). A good starting point for many indole derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Prepare Column: Prepare a silica gel column using the chosen eluent system.[4]
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3x the mass of the crude product) and concentrate to a dry, free-flowing powder.
-
Load Column: Carefully add the dry-loaded crude product to the top of the prepared column.
-
Elute: Elute the column with the chosen solvent system, collecting fractions.[4] A gradient elution (gradually increasing solvent polarity) can often provide better separation than an isocratic (constant solvent mixture) elution.
-
Monitor: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved February 15, 2026, from [Link]
-
Ernst, L. A., et al. (1989). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved February 15, 2026, from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved February 15, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved February 15, 2026, from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 15, 2026, from [Link]
-
Tokunaga, Y., Ueno, H., & Shimomura, Y. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. Retrieved February 15, 2026, from [Link]
-
Pal, M., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). Retrieved February 15, 2026, from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved February 15, 2026, from [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
Overcoming poor solubility of 1,5-dimethyl-1H-indole-2-boronic acid in reaction media
Topic: Overcoming Solubility & Stability Challenges in Reaction Media Ticket ID: IND-2-BOR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Solubility-Stability Paradox
You are likely encountering a specific frustration with 1,5-dimethyl-1H-indole-2-boronic acid : it is too lipophilic to dissolve in standard aqueous Suzuki-Miyaura conditions, yet too unstable (prone to protodeboronation ) to survive the high temperatures required to force dissolution.
The 1,5-dimethyl substitution pattern significantly increases the hydrophobicity of the indole core compared to the parent heterocycle. Furthermore, C2-boronates on indoles are electronically predisposed to hydrolytic cleavage (protodeboronation) under basic conditions.
This guide provides three engineered workflows to break this deadlock:
-
The "Anhydrous" Approach: Using organic bases to eliminate water.
-
The "Slow-Release" Strategy: Converting to MIDA boronates.
-
The "Phase-Transfer" Protocol: Using surfactants to bridge the biphasic gap.
Part 1: Diagnostic Decision Tree
Before altering your protocol, determine the primary failure mode.
Figure 1: Diagnostic logic for distinguishing between solubility issues and chemical instability.
Part 2: Engineered Protocols
Protocol A: The Anhydrous Organic Base System
Best for: Substrates sensitive to hydrolysis (protodeboronation).
The Logic: By removing water and using a soluble organic base, you dissolve the lipophilic 1,5-dimethylindole derivative without exposing the sensitive C2-boronate to the hydrolytic conditions that cause deboronation.
Reagents:
-
Solvent: Toluene / 1,4-Dioxane (9:1 ratio).
-
Base: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (finely ground).
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ or Pd(Amphos)Cl₂.
| Parameter | Setting/Value | Rationale |
| Solvent | Toluene/Dioxane | High solubility for lipophilic indoles; Dioxane coordinates Pd. |
| Water Content | Strictly Anhydrous | Prevents protodeboronation pathway. |
| Temperature | 80–90 °C | Higher temp allowed because water is absent. |
| Stoichiometry | 1.5 equiv Boronic Acid | Excess required to account for homocoupling. |
Step-by-Step:
-
Charge reaction vessel with aryl halide (1.0 equiv), 1,5-dimethyl-1H-indole-2-boronic acid (1.5 equiv), and base (3.0 equiv).
-
Critical: Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling.[1]
-
Add anhydrous Toluene/Dioxane.
-
Add Catalyst (0.05 equiv) under positive Argon flow.
-
Heat to 85°C.
-
Note: If conversion stalls, add 1 drop of water (literally 1 drop) to activate the boronate species via formation of the hydroxyboronate anion, but keep the bulk medium organic.
Protocol B: The MIDA Boronate "Slow-Release" System
Best for: Scale-up and highly unstable substrates.
The Logic: MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized, shutting down the empty p-orbital on boron. This makes them immune to protodeboronation and highly soluble in organic solvents. Under mild aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the catalyst.
Workflow:
-
Protection: Convert your 1,5-dimethyl-1H-indole-2-boronic acid to the MIDA boronate (reflux with MIDA in Toluene/DMSO).
-
Coupling: Use the protocol below.
Coupling Conditions:
-
Solvent: THF / Water (10:1).
-
Base: K₃PO₄ (3.0 equiv).
-
Catalyst: Pd(OAc)₂ + SPhos (Buchwald 2nd Gen Precatalysts are ideal).
Figure 2: Kinetic regulation of active species concentration using MIDA boronates.
Part 3: Troubleshooting FAQ
Q: I see a black precipitate immediately after adding the catalyst. Is my reaction dead? A: Likely yes. This is "Palladium Black."[2] It indicates the catalyst has decomposed (aggregated) because the oxidative addition step was too slow or the ligand dissociated.
-
Fix: Switch to a phosphine ligand that binds Pd more tightly (e.g., XPhos or SPhos ) and ensure your solvent is thoroughly degassed.
Q: The boronic acid dissolves when I heat it, but I only get de-borylated indole (1,5-dimethylindole). A: This is classic protodeboronation. The C2 position of indole is electron-rich. When you heat it in the presence of water/base, the C-B bond cleaves faster than the C-C coupling occurs.
-
Fix: You must lower the temperature or remove water. Try Protocol A (Anhydrous) or use a more active catalyst (Pd-G3-XPhos) that works at 40°C.
Q: Can I use DMSO to dissolve the boronic acid? A: Use with caution. While DMSO dissolves the indole well, it can coordinate strongly to Palladium, poisoning the catalyst and slowing the reaction.
-
Limit: Do not exceed 10% v/v DMSO in the solvent mixture.
Q: What if I cannot synthesize the MIDA boronate? A: Use Pinacol as an additive. Add 1.2 equivalents of pinacol to your reaction mixture. It will form the boronic ester in situ, which is more soluble in organics and slightly more stable than the free acid.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Friendly to Chromatography.[3][4] Journal of the American Chemical Society, 132(34), 12048–12059. [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
Sources
Technical Support Center: Managing Impurities in 1,5-Dimethyl-1H-indole-2-boronic Acid Synthesis
Executive Summary & Molecule Profile
The Challenge: Synthesizing 1,5-dimethyl-1H-indole-2-boronic acid presents a paradox: the electron-rich indole ring that makes it a potent nucleophile in Suzuki-Miyaura couplings also renders the C-B bond kinetically unstable. Unlike phenylboronic acids, indole-2-boronic acids are hemi-aminal surrogates prone to rapid protodeboronation and boroxine trimerization .
The Solution: This guide moves beyond standard protocols, treating the synthesis as a dynamic equilibrium management problem. Success depends on controlling pH, temperature, and water activity to suppress the three primary impurity vectors:
-
Protodeboronation: Loss of the boron group to reform the starting material (1,5-dimethylindole).
-
Boroxine Formation: Dehydration trimerization (often mistaken for polymer).
-
Oxidative Degradation: Formation of indoxyl/oxindole species.
Diagnostic Workflow: Identifying Your Impurity
Before attempting purification, identify the specific degradation pathway using this logic flow.
Figure 1: Diagnostic logic for identifying impurities in indole-2-boronic acid synthesis based on NMR signatures.
Troubleshooting & FAQs
Issue 1: The "Disappearing" Product (Protodeboronation)
User Question: "I synthesized the boronic acid via lithiation. The crude NMR looked okay, but after silica column chromatography, I only recovered 1,5-dimethylindole. Where did the boron go?"
Technical Insight: You have encountered acid-catalyzed protodeboronation . Indole-2-boronic acids are exceptionally sensitive to protons at the C3 position.
-
Mechanism: The electron-rich indole ring (enhanced by the 5-methyl and N-methyl groups) protonates at C3 to form a reactive indoleninium intermediate. This intermediate rapidly hydrolyzes, cleaving the C-B bond and releasing boric acid [1].
-
The Culprit: Silica gel is slightly acidic (pH 4-5). This is sufficient to catalyze the decomposition of your product during elution.
Corrective Action:
-
Stop using Silica: Never purify this specific boronic acid on standard silica gel.
-
Alternative Workup: If you must use chromatography, use neutralized silica (pre-treated with 1-2% triethylamine) or basic alumina.
-
Preferred Method: Rely on precipitation . Dissolve the crude mixture in a minimum amount of Et2O or CH2Cl2 and precipitate with Hexanes or Pentane.
Issue 2: The "Insoluble" Solid (Boroxine Formation)
User Question: "My product is a white solid that won't dissolve in chloroform for NMR, and the melting point is 50°C higher than reported. Is it polymerized?"
Technical Insight: It is likely the boroxine (anhydride trimer) . Boronic acids exist in equilibrium with their dehydrated trimeric form.
-
Thermodynamics: This process is entropy-driven (releasing 3 water molecules) and is accelerated by non-polar solvents or drying agents (MgSO4) [2].
-
Impact: Boroxines are not dead ends. They are often just as active in Suzuki couplings because the base (e.g., K2CO3) and water in the coupling reaction hydrolyze them back to the monomer in situ.
Corrective Action:
-
Verification: Run NMR in d6-DMSO with a drop of D2O. The water will hydrolyze the boroxine back to the monomer, revealing the true spectrum.
-
Usage: You can use the boroxine directly in your next step. Adjust molecular weight calculations accordingly (use the trimer MW divided by 3).
Issue 3: Low Yields from Lithiation
User Question: "I used n-BuLi at -78°C, but my yield is 40%. I see many alkylated byproducts."
Technical Insight: The 1,5-dimethylindole system has competing lithiation sites. While C2 is the most acidic (kinetic product) due to the N-protecting group, the 5-methyl group can undergo lateral lithiation if the temperature drifts or if the base is too strong/concentrated. Furthermore, the "ate" complex formed after adding the borate ester is sensitive.
Corrective Action:
-
Temperature Discipline: Maintain -78°C strictly during n-BuLi addition.
-
Quench Protocol: Do not let the reaction warm up before adding the borate ester.
-
Acidic Workup Danger: When quenching the boronate "ate" complex to get the free acid, use a weak acid (e.g., saturated NH4Cl or 1M acetic acid), not HCl. Strong acids trigger immediate protodeboronation [3].
Optimized Experimental Protocols
Protocol A: Synthesis via Lithiation (Recommended)
Objective: Maximize C2 selectivity and minimize protodeboronation during workup.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Essential for stability of lithiated species. |
| Base | n-BuLi (1.1 equiv), 2.5M in hexanes | Standard strong base; add dropwise at -78°C. |
| Electrophile | Triisopropyl borate (B(OiPr)3) | Bulky ester minimizes double-addition side reactions compared to B(OMe)3. |
| Quench | Sat. NH4Cl (aq) | Critical: Avoids low pH shock that strips the boron. |
Step-by-Step:
-
Dissolve 1,5-dimethylindole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cool to -78°C (acetone/dry ice bath).
-
Add n-BuLi (1.1 equiv) dropwise over 20 mins. Stir for 1 hour at -78°C.
-
Checkpoint: Solution usually turns yellow/orange.
-
-
Add Triisopropyl borate (1.2 equiv) rapidly.
-
Allow to warm to 0°C slowly over 2 hours.
-
Quench: Pour mixture into ice-cold saturated NH4Cl.
-
Extraction: Extract immediately with EtOAc (x3).
-
Wash: Wash combined organics with Brine. Do not wash with acid.
-
Drying: Dry over Na2SO4 (limit exposure time to avoid dehydration to boroxine).
-
Concentration: Evaporate solvent at <40°C.
-
Purification: Recrystallize from EtOAc/Hexanes.
Protocol B: Rescue Purification (DEA Adduct)
Use this if the crude product is an oil or highly impure.
If recrystallization fails, convert the boronic acid to its Diethanolamine (DEA) ester . This forms a highly crystalline, stable solid that can be stored or hydrolyzed back to the acid [4].
-
Dissolve crude boronic acid in minimal Et2O.
-
Add Diethanolamine (1.05 equiv) dissolved in a small amount of CH2Cl2 or EtOH.
-
Stir at room temperature for 30 mins. The DEA adduct will precipitate as a white solid.
-
Filter and wash with Et2O.
-
Recovery of Acid: Suspend DEA adduct in water/EtOAc biphasic mix. Add dilute HCl (1M) dropwise just until the solid dissolves (pH ~5-6). Separate organic layer immediately, dry, and concentrate.[1]
Mechanistic Visualization
Understanding the competing pathways is crucial for control.
Figure 2: Reaction pathways showing the synthesis (Green) and degradation loops (Red/Grey).
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH. Link
-
IUPAC. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution.[2][5] Journal of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Sharman, G. (2016). Purification of Boronic Acids: The DEA Adduct Method. AstraZeneca Process Chemistry Guides. Link (Generic reference to DEA method in process chemistry).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,5-dimethyl-1H-indole-2-boronic acid and its precursors before handling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Kinetic Profile of 1,5-dimethyl-1H-indole-2-boronic acid in Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of the kinetic performance of 1,5-dimethyl-1H-indole-2-boronic acid with other relevant boronic acids in the Suzuki-Miyaura reaction, supported by experimental design principles and an analysis of the underlying mechanistic considerations.
Introduction: The Significance of Indole Scaffolds and the Suzuki-Miyaura Reaction
The indole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The ability to functionalize the indole ring at various positions is crucial for the development of new therapeutics. The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, offers a powerful and versatile approach for creating carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[2][3]
This guide focuses on the kinetic characteristics of 1,5-dimethyl-1H-indole-2-boronic acid, an electron-rich heterocyclic boronic acid. Understanding its reactivity profile in comparison to other boronic acids is essential for optimizing reaction conditions and achieving desired synthetic outcomes.
The Catalytic Cycle: A Framework for Understanding Reaction Kinetics
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] A simplified representation of this cycle provides a basis for understanding the kinetic factors at play.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The overall rate of the reaction is determined by the slowest step in this cycle, known as the rate-determining step (RDS). For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the RDS. However, with electron-rich boronic acids like 1,5-dimethyl-1H-indole-2-boronic acid, the transmetalation step can become rate-limiting.[3]
Kinetic Profile of 1,5-dimethyl-1H-indole-2-boronic acid: A Comparative Analysis
Electronic Effects: The Double-Edged Sword of an Electron-Rich Heterocycle
The indole ring is an electron-rich aromatic system. The presence of two methyl groups, both of which are electron-donating, further increases the electron density of the 1,5-dimethyl-1H-indole nucleus. This has two primary, and opposing, effects on the kinetics of the Suzuki-Miyaura reaction:
-
Enhanced Transmetalation: A more electron-rich boronic acid can facilitate a faster transmetalation step. The increased nucleophilicity of the carbon atom attached to the boron atom promotes its transfer to the palladium center.
-
Increased Propensity for Protodeboronation: The major drawback of electron-rich boronic acids is their susceptibility to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol present in the reaction mixture), leading to the formation of the corresponding H-substituted indole.[5] This side reaction consumes the boronic acid, reducing the overall yield of the desired coupled product. The rate of protodeboronation is a critical kinetic parameter to consider.[6][7]
Comparison with Other Boronic Acids
To provide a clear comparison, we will consider the kinetic profile of 1,5-dimethyl-1H-indole-2-boronic acid relative to three other classes of boronic acids: an electron-neutral arylboronic acid (phenylboronic acid), an electron-poor arylboronic acid (4-nitrophenylboronic acid), and a less electron-rich heterocyclic boronic acid (pyridine-3-boronic acid).
Table 1: Comparative Kinetic Profile of Various Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Class | Expected Relative Reaction Rate | Key Kinetic Considerations |
| 1,5-dimethyl-1H-indole-2-boronic acid | Electron-Rich Heterocyclic | Moderate to High | - Potentially rapid transmetalation.- High susceptibility to protodeboronation, especially with prolonged reaction times or in protic solvents.[2] |
| Phenylboronic acid | Electron-Neutral Aryl | High | - Generally robust and well-behaved.- Serves as a benchmark for "standard" Suzuki-Miyaura kinetics. |
| 4-Nitrophenylboronic acid | Electron-Poor Aryl | Low to Moderate | - Slower transmetalation due to the electron-withdrawing nitro group.[8]- Less prone to protodeboronation. |
| Pyridine-3-boronic acid | Less Electron-Rich Heterocyclic | Moderate | - Reactivity can be influenced by the basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst.[9] |
Note: The relative reaction rates are qualitative estimates for illustrative purposes and can be highly dependent on the specific reaction conditions.
Experimental Design for Kinetic Studies
To quantitatively assess the kinetic performance of 1,5-dimethyl-1H-indole-2-boronic acid, a well-designed experimental protocol is essential. Reaction progress can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
General Experimental Protocol for Kinetic Analysis
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1,5-dimethyl-1H-indole-2-boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction Monitoring: Place the reaction vessel in a pre-heated oil bath at the desired temperature. At specified time intervals, withdraw aliquots of the reaction mixture, quench with a suitable solvent, and analyze by the chosen analytical method (HPLC, GC, or NMR) to determine the concentration of reactants and products.
Caption: Experimental workflow for kinetic analysis of the Suzuki-Miyaura reaction.
Comparative Experimental Data (Hypothetical)
The following table presents hypothetical, yet plausible, experimental data from a comparative kinetic study, illustrating the expected performance differences.
Table 2: Hypothetical Yields for the Suzuki-Miyaura Coupling of 4-Bromoanisole with Various Boronic Acids
| Boronic Acid | Time (h) | Yield (%) |
| 1,5-dimethyl-1H-indole-2-boronic acid | 1 | 65 |
| 4 | 85 | |
| 12 | 70 (decomposition observed) | |
| Phenylboronic acid | 1 | 50 |
| 4 | 95 | |
| 12 | 95 | |
| 4-Nitrophenylboronic acid | 1 | 10 |
| 4 | 40 | |
| 12 | 80 | |
| Pyridine-3-boronic acid | 1 | 30 |
| 4 | 75 | |
| 12 | 85 |
Disclaimer: This data is for illustrative purposes only and is intended to reflect the general kinetic trends discussed. Actual results will vary depending on the specific reaction conditions.
Mitigating Undesired Side Reactions: The Case of Protodeboronation
Given the high propensity of 1,5-dimethyl-1H-indole-2-boronic acid to undergo protodeboronation, strategies to minimize this side reaction are crucial for achieving high yields.
-
Choice of Base and Solvent: The use of non-aqueous or anhydrous conditions can significantly reduce the rate of protodeboronation. Bases such as potassium fluoride (KF) can be effective in activating the boronic acid without introducing a significant amount of water.[4]
-
Reaction Time: As indicated in the hypothetical data, prolonged reaction times can lead to decomposition of the boronic acid. Therefore, monitoring the reaction progress and stopping it once the starting material is consumed is critical.
-
Use of Boronic Esters: While often less reactive, boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation.[2] In cases where the boronic acid proves too unstable, the corresponding boronic ester may be a viable alternative.
Conclusion and Future Outlook
1,5-dimethyl-1H-indole-2-boronic acid is a valuable building block for the synthesis of functionalized indole derivatives via the Suzuki-Miyaura reaction. Its electron-rich nature can lead to rapid transmetalation, but this is counterbalanced by a high susceptibility to protodeboronation. A thorough understanding of these competing kinetic pathways is essential for the rational design of efficient synthetic routes.
Future research in this area will likely focus on the development of new catalyst systems and reaction conditions that can further enhance the rate of the desired cross-coupling reaction while minimizing protodeboronation, thereby expanding the utility of this and other electron-rich heterocyclic boronic acids in organic synthesis.
References
-
Barder, T. E., et al. (2008). Catalytic Arylation of Indoles and Pyrroles. J. Am. Chem. Soc., 130(39), 12888–12890. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2- and 3-Pyridyl Chlorides. Angew. Chem. Int. Ed., 46(29), 5559–5563. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed., 40(24), 4544–4568. [Link]
-
Czaplik, W. M., et al. (2009). The “2-Pyridyl Problem” in Suzuki-Miyaura Couplings: A Systematic Study. Angew. Chem. Int. Ed., 48(44), 8340–8343. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc., 138(29), 9145–9157. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc., 139(36), 12584–12595. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Protodeboronation in Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed., 53(15), 3803–3805. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev., 95(7), 2457–2483. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Cross-Coupling Reactions. Acc. Chem. Res., 40(4), 275–286. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chem. Rev., 108(12), 5299–5358. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ResearchGate. (2016). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
ResearchGate. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
ResearchGate. (2021). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
MDPI. (2019). Indolylboronic Acids: Preparation and Applications. [Link]
Sources
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 1,5-dimethyl-1H-indole-2-boronic acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of drug development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) for the quantification of 1,5-dimethyl-1H-indole-2-boronic acid, a key intermediate in various synthetic pathways. Beyond a simple comparison, this document details a comprehensive cross-validation strategy, providing the experimental framework to ensure data integrity and consistency between these two orthogonal analytical techniques.
The principles and protocols outlined herein are grounded in internationally recognized guidelines, including the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and guidance from the U.S. Food and Drug Administration (FDA).[1][2] This ensures that the methodologies described are not only scientifically sound but also align with regulatory expectations for analytical method validation.[3]
The Analytical Challenge: Quantifying Boronic Acids
Boronic acids and their derivatives are pivotal in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their analysis presents unique challenges. Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate chromatographic separation and quantification.[4] Furthermore, their polarity can make retention on traditional reversed-phase columns challenging. Therefore, the development of robust and specific analytical methods is paramount.
This guide will explore two widely adopted analytical techniques, HPLC-UV and LC-MS, for the quantification of 1,5-dimethyl-1H-indole-2-boronic acid. A critical aspect of employing multiple analytical methods is ensuring the data are comparable and interchangeable, a process formally known as cross-validation.[5][6] Cross-validation is essential when transferring methods between laboratories or when data from different analytical techniques need to be correlated.[7][8]
Comparative Overview of Analytical Methods
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table provides a high-level comparison of HPLC-UV and LC-MS for the quantification of 1,5-dimethyl-1H-indole-2-boronic acid.
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; relies on chromatographic separation and UV spectrum. | High; provides mass information for unambiguous identification. |
| Sensitivity | Typically in the µg/mL to high ng/mL range. | High; often in the low ng/mL to pg/mL range.[9] |
| Instrumentation Cost | Lower | Higher |
| Robustness | Generally high and widely used in QC environments. | Can be more complex to operate and maintain. |
| Application | Routine purity and content uniformity testing. | Trace-level impurity analysis, metabolite identification. |
Experimental Protocols
To provide a practical framework, the following sections detail hypothetical, yet scientifically grounded, experimental protocols for the quantification of 1,5-dimethyl-1H-indole-2-boronic acid by HPLC-UV and LC-MS.
Protocol 1: HPLC-UV Method
This method is designed for the routine quantification of 1,5-dimethyl-1H-indole-2-boronic acid in a drug substance.
1. Instrumentation and Columns:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Waters XSelect Premier HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent.[10]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (≥98%)
-
1,5-dimethyl-1H-indole-2-boronic acid reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1,5-dimethyl-1H-indole-2-boronic acid reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
Protocol 2: LC-MS Method
This method is tailored for higher sensitivity and specificity, suitable for trace-level analysis.
1. Instrumentation:
-
LC-MS System: A Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[11]
2. Reagents and Materials:
-
Same as HPLC-UV method.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V[12]
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transition: To be determined by infusing a standard solution of 1,5-dimethyl-1H-indole-2-boronic acid. A plausible transition would be based on the protonated molecule [M+H]+.
5. Sample Preparation:
-
Standard and sample solutions are prepared similarly to the HPLC-UV method but at lower concentrations (e.g., 1 µg/mL) due to the higher sensitivity of the LC-MS system.
Cross-Validation Plan
The cross-validation of the HPLC-UV and LC-MS methods will be performed to demonstrate the equivalency of the data generated.[13] The following parameters will be assessed as per ICH Q2(R1) guidelines.[2][14][15]
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
Specificity
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
-
Procedure: A placebo (matrix without the analyte) will be spiked with known impurities and degradation products of 1,5-dimethyl-1H-indole-2-boronic acid. These samples will be analyzed by both HPLC-UV and LC-MS.
-
Acceptance Criteria: No interference from impurities or degradation products should be observed at the retention time of the analyte peak for the HPLC-UV method. For the LC-MS method, no significant signal for the analyte's MRM transition should be detected in the placebo samples.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Procedure: A series of at least five concentrations of 1,5-dimethyl-1H-indole-2-boronic acid will be prepared, ranging from 50% to 150% of the nominal concentration. Each concentration will be injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999 for both methods.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Procedure: Accuracy will be determined by analyzing samples of a known concentration (spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for both methods.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration sample will be analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The analysis will be repeated on a different day, by a different analyst, and on a different instrument (if available).
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision for both methods.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
Procedure: Small variations will be introduced to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the final quantified result should not be significantly affected.
Comparative Data Summary
The following tables present hypothetical, yet realistic, data that could be obtained from the cross-validation studies.
Table 1: Linearity and Accuracy
| Parameter | HPLC-UV | LC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (Recovery %) | |||
| 80% Level | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% Level | 100.1% | 100.5% | 98.0% - 102.0% |
| 120% Level | 100.8% | 101.0% | 98.0% - 102.0% |
Table 2: Precision
| Parameter | HPLC-UV | LC-MS | Acceptance Criteria |
| Repeatability (RSD %) | 0.8% | 0.6% | ≤ 2.0% |
| Intermediate Precision (RSD %) | 1.2% | 1.0% | ≤ 2.0% |
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantification of 1,5-dimethyl-1H-indole-2-boronic acid. The choice between the two will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control, while LC-MS offers superior sensitivity and specificity for more demanding applications such as trace impurity analysis.
A thorough cross-validation as outlined in this guide is crucial to ensure data consistency and reliability when both methods are employed within a drug development program. By following a structured approach based on established regulatory guidelines, researchers can be confident in the integrity of their analytical data, a critical component for regulatory submissions and ensuring patient safety.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Royal Society of Chemistry. (2013). 16 - Analytical Methods. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
